molecular formula C24H17N B1507044 4,5-Diphenylpyrrolo[1,2-A]quinoline CAS No. 624739-92-0

4,5-Diphenylpyrrolo[1,2-A]quinoline

Cat. No.: B1507044
CAS No.: 624739-92-0
M. Wt: 319.4 g/mol
InChI Key: FUBWBHSCPVNHME-UHFFFAOYSA-N
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Description

4,5-Diphenylpyrrolo[1,2-a]quinoline (CAS: 1421-17-6) is a polycyclic heteroaromatic compound characterized by a fused pyrrole-quinoline backbone with phenyl substituents at the 4- and 5-positions. Its structure combines the π-conjugated framework of quinoline with the electron-rich pyrrole ring, making it a candidate for applications in materials science (e.g., organic electronics) and medicinal chemistry.

Properties

CAS No.

624739-92-0

Molecular Formula

C24H17N

Molecular Weight

319.4 g/mol

IUPAC Name

4,5-diphenylpyrrolo[1,2-a]quinoline

InChI

InChI=1S/C24H17N/c1-3-10-18(11-4-1)23-20-14-7-8-15-21(20)25-17-9-16-22(25)24(23)19-12-5-2-6-13-19/h1-17H

InChI Key

FUBWBHSCPVNHME-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CN3C4=CC=CC=C42)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CN3C4=CC=CC=C42)C5=CC=CC=C5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

4,5-Diethylpyrrolo[1,2-a]quinoline
  • Structure : Ethyl groups replace phenyl substituents at the 4- and 5-positions (CAS: 500549-14-4).
  • Impact: Reduced π-conjugation compared to the diphenyl derivative, leading to lower melting points and altered solubility in nonpolar solvents. Ethyl groups may decrease steric hindrance, facilitating intermolecular interactions in crystal packing .
5,7-Diphenylindolo[1,2-a]quinoline
  • Structure : Indole replaces pyrrole in the fused ring system, with phenyl groups at the 5- and 7-positions.
  • Impact : The indole moiety introduces a nitrogen atom in the six-membered ring, enhancing electron-donating capacity. Zhu et al. (2010) reported superior charge-transport properties (hole mobility: ~0.12 cm²/V·s) compared to pyrrolo analogues, attributed to stronger intermolecular π-π stacking .
Sulfur-Containing Derivatives
  • Examples: [1,2]Dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline derivatives (e.g., compound 2q in ).
  • Impact: Sulfur atoms introduce redox-active sites and alter electronic properties. These derivatives exhibit higher melting points (>260°C) due to strong S···S interactions . Their charge transport is less studied but likely inferior to fully conjugated systems like 4,5-diphenylpyrrolo[1,2-a]quinoline .
Hexahydro Derivatives
  • Examples: 1-Ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline (CAS: 307310-36-7).
  • Impact: Saturation in the pyrrolo ring reduces planarity and conjugation, lowering thermal stability and fluorescence quantum yield.
Charge Transport
  • 5,7-Diphenylindolo[1,2-a]quinoline: Higher hole mobility (0.12 cm²/V·s) owing to indole’s electron-rich nature and tighter π-stacking .
Thermal Stability
  • Sulfur-containing derivatives show exceptional thermal stability (m.p. >260°C), while hexahydro analogues degrade below 200°C .

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